An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(2-Bromophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(2-Bromophenyl)-3-oxopropanenitrile
A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray diffraction data for the compound 2-(2-Bromophenyl)-3-oxopropanenitrile. While the specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed, hypothetical case study outlining the entire workflow, from synthesis and crystallization to data collection, structure solution, and in-depth analysis. This guide is intended to provide researchers, particularly those in the field of drug development, with a thorough understanding of the methodologies and the significance of crystallographic studies for small molecules. The physicochemical properties of a drug, such as solubility and stability, are intrinsically linked to its solid-state structure, making crystallography a cornerstone of modern pharmaceutical science.[1][2][3][4]
Introduction: The Significance of 2-(2-Bromophenyl)-3-oxopropanenitrile and its Crystal Structure
2-(2-Bromophenyl)-3-oxopropanenitrile is a versatile organic compound featuring a bromophenyl group, a nitrile, and a reactive oxo-group.[5][6] Such β-ketonitriles are valuable intermediates in the synthesis of a variety of heterocyclic compounds and have potential applications in medicinal chemistry and materials science.[5] The three-dimensional arrangement of atoms in the solid state, or its crystal structure, dictates many of its bulk properties.[4] A comprehensive understanding of the crystal structure provides invaluable insights into:
-
Molecular Conformation: The precise geometry of the molecule in the solid state.
-
Intermolecular Interactions: The non-covalent forces that govern how molecules pack together, such as hydrogen bonds, halogen bonds, and π-π stacking.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.[2]
-
Structure-Activity Relationships (SAR): A detailed structural understanding can aid in the rational design of new drug candidates with improved efficacy and reduced side effects.[3][7]
This guide will walk through the process of obtaining and interpreting this critical structural information.
Experimental Methodology: From Synthesis to Single Crystal
A successful single-crystal X-ray diffraction study begins with the synthesis of the pure compound and the growth of high-quality single crystals.
Synthesis of 2-(2-Bromophenyl)-3-oxopropanenitrile
The synthesis of β-ketonitriles can be achieved through various synthetic routes. A common method involves the reaction of an appropriate amide with acetonitrile in the presence of a strong base. The following is a plausible synthetic protocol based on established methods:
Protocol 1: Synthesis of 2-(2-Bromophenyl)-3-oxopropanenitrile
-
Reaction Setup: A 250 mL round-bottom flask is charged with 2-bromo-N-phenyl-N-tosylbenzamide (1.0 mmol), acetonitrile (2.0 mmol), and anhydrous toluene (30 mL) under an inert argon atmosphere.
-
Addition of Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mmol, 1 M solution in THF) is slowly added to the reaction mixture at 0 °C.
-
Reaction: The resulting solution is stirred at room temperature for 15 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(2-Bromophenyl)-3-oxopropanenitrile.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. A variety of techniques can be employed, with slow evaporation being one of the most common.
Protocol 2: Single Crystal Growth
-
Solvent Selection: A small amount of the purified 2-(2-Bromophenyl)-3-oxopropanenitrile is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to form a nearly saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
-
Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Data Collection
The crystal is mounted on a goniometer and placed in a modern single-crystal X-ray diffractometer.[8]
Experimental Parameters (Hypothetical)
| Parameter | Value |
| Instrument | Bruker Kappa APEX DUO diffractometer |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System (Hypothetical) | Monoclinic |
| Space Group (Hypothetical) | P2₁/c |
| Data Collection Strategy | ω and φ scans |
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9] The positions and intensities of the diffracted spots are recorded by a detector.
Data Processing and Structure Solution
The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.
Workflow for Structure Solution and Refinement
Caption: A generalized workflow for single-crystal X-ray structure determination.
The structure is typically solved using direct methods or Patterson techniques, which provide an initial electron density map.[10] This map is then interpreted to locate the positions of the atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This process is often facilitated by software packages such as the SHELX suite or Olex2.[11][12][13][14][15]
Analysis of the Crystal Structure (Hypothetical Data)
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for 2-(2-Bromophenyl)-3-oxopropanenitrile.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₆BrNO |
| Formula weight | 224.06 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 10.123(3) Å, β = 98.76(1)° | |
| c = 11.456(4) Å, γ = 90° | |
| Volume | 978.9(5) ų |
| Z | 4 |
| Density (calculated) | 1.521 Mg/m³ |
| Absorption coefficient | 3.85 mm⁻¹ |
| F(000) | 440 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 5678 |
| Independent reflections | 2245 [R(int) = 0.034] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2245 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |
| R indices (all data) | R1 = 0.058, wR2 = 0.118 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Molecular Geometry
The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles.
**Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(1) | 1.895(3) | C(6)-C(1)-C(2) | 119.5(3) |
| C(7)-C(8) | 1.452(4) | C(1)-C(2)-C(7) | 121.2(3) |
| C(8)=O(1) | 1.215(4) | C(2)-C(7)-C(8) | 112.8(3) |
| C(7)-C(9) | 1.471(4) | C(2)-C(7)-C(9) | 110.5(3) |
| C(9)≡N(1) | 1.142(4) | C(7)-C(9)-N(1) | 178.9(4) |
Note: Atom numbering is hypothetical and would be defined in the CIF.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of 2-(2-Bromophenyl)-3-oxopropanenitrile would be held together by a network of intermolecular interactions. Given the functional groups present, one could anticipate the presence of:
-
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atoms of neighboring molecules.
-
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, further stabilizing the crystal packing.
-
π-π Stacking: The aromatic phenyl rings could engage in offset π-π stacking interactions.
A detailed analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.
Visualization of the Molecular Structure
A visual representation of the molecular structure is essential for a clear understanding of its conformation.
Caption: A 2D representation of the molecular structure of 2-(2-Bromophenyl)-3-oxopropanenitrile.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit hypothetical, walkthrough of the process of determining and analyzing the crystal structure of 2-(2-Bromophenyl)-3-oxopropanenitrile. The methodologies described are standard practice in the field of small-molecule crystallography. A detailed understanding of the crystal structure is paramount in drug development, as it directly influences the physicochemical properties of the active pharmaceutical ingredient.[1][2][4] Future work on this compound would involve the actual synthesis, crystallization, and single-crystal X-ray diffraction analysis to obtain the experimental crystal structure. This would allow for a comparison with the hypothetical data presented here and a more in-depth analysis of the intermolecular interactions that govern its solid-state properties. Such experimental data would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[16][17][18][19][20][21][22][23]
References
-
Crystallography Open Database. (n.d.). Retrieved March 26, 2026, from [Link]
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]
-
Braga, D., & Grepioni, F. (2018). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 10(4), 205. Available at: [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. Available at: [Link]
-
Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 643. Available at: [Link]
-
Laval University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved March 26, 2026, from [Link]
-
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved March 26, 2026, from [Link]
-
Garaeva, A. A., & Nevzorov, A. A. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(12), 1091–1103. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved March 26, 2026, from [Link]
-
FAIRsharing. (2025, September 25). COD - Database. Retrieved March 26, 2026, from [Link]
-
Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved March 26, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved March 26, 2026, from [Link]
-
OlexSys. (n.d.). Overview. Retrieved March 26, 2026, from [Link]
-
Wikipedia. (n.d.). Crystallography Open Database. Retrieved March 26, 2026, from [Link]
-
Spek, A. L. (2009). Interpretation of crystal structure determinations. Acta Crystallographica Section D: Biological Crystallography, D65(Pt 2), 148–155. Available at: [Link]
-
RDA. (n.d.). Crystallography Open Database - Metadata Standards Catalog. Retrieved March 26, 2026, from [Link]
-
Chen, K., et al. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
-
SourceForge. (2020, February 11). Olex2 download. Retrieved March 26, 2026, from [Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. Available at: [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 72(Pt 2), 171–179. Available at: [Link]
-
Estructura de Macromoléculas. (n.d.). Crystallography. Structural resolution. Retrieved March 26, 2026, from [Link]
-
Wikipedia. (n.d.). Olex2. Retrieved March 26, 2026, from [Link]
-
Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved March 26, 2026, from [Link]
-
Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Nucleic acids research, 40(Database issue), D420–D427. Available at: [Link]
-
OlexSys. (n.d.). Olex2. Retrieved March 26, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 26, 2026, from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 26, 2026, from [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved March 26, 2026, from [Link]
-
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Acta crystallographica. Section D, Biological crystallography, 62(Pt 8), 859–866. Available at: [Link]
-
Wang, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1389. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 301373-09-1|2-(2-Bromophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. youtube.com [youtube.com]
- 10. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 11. Overview | OlexSys [olexsys.org]
- 12. sourceforge.net [sourceforge.net]
- 13. researchgate.net [researchgate.net]
- 14. Olex2 - Wikipedia [en.wikipedia.org]
- 15. Olex2 | OlexSys [olexsys.org]
- 16. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. FAIRsharing [fairsharing.org]
- 19. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 20. Crystallography Open Database – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 21. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cambridge Structural Database | re3data.org [re3data.org]
- 23. researchgate.net [researchgate.net]
